molecular formula C16H10Cl2F3N3O2 B213645 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide

Katalognummer B213645
Molekulargewicht: 404.2 g/mol
InChI-Schlüssel: LDVDAYGMAOUGMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known by its chemical name, CP-868,596.

Wirkmechanismus

CP-868,596 acts as a reversible inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of downstream signaling proteins, ultimately leading to the inhibition of cancer cell growth and proliferation. The compound has been shown to be highly selective for EGFR and does not inhibit other related kinases.
Biochemical and Physiological Effects:
CP-868,596 has been shown to have a potent antitumor effect in various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. The compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In addition, CP-868,596 has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

CP-868,596 has several advantages for use in lab experiments. It is a highly selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer and other diseases. The compound has also been shown to have minimal toxicity in animal studies. However, CP-868,596 has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a short half-life in the body, which can limit its effectiveness.

Zukünftige Richtungen

There are several future directions for research on CP-868,596. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of research is the investigation of CP-868,596 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the compound could be investigated for its potential use in other diseases besides cancer and rheumatoid arthritis. Finally, more research is needed to optimize the synthesis method of CP-868,596 to increase yield and purity.
Conclusion:
CP-868,596 is a chemical compound that has shown promise in scientific research for its potential applications in cancer and inflammatory disease treatment. The compound acts as a selective inhibitor of EGFR tyrosine kinase and has been shown to have potent antitumor and anti-inflammatory effects. While CP-868,596 has some limitations, it has several advantages for use in lab experiments. Future research on CP-868,596 could lead to the development of more effective cancer therapies and treatments for other diseases.

Synthesemethoden

The synthesis of CP-868,596 involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-formylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-chloro-1H-pyrazole-1-methanol to yield CP-868,596. The synthesis method has been optimized to increase the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

CP-868,596 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. CP-868,596 has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

Produktname

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide

Molekularformel

C16H10Cl2F3N3O2

Molekulargewicht

404.2 g/mol

IUPAC-Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H10Cl2F3N3O2/c17-9-6-22-24(7-9)8-11-2-4-14(26-11)15(25)23-10-1-3-13(18)12(5-10)16(19,20)21/h1-7H,8H2,(H,23,25)

InChI-Schlüssel

LDVDAYGMAOUGMI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C(F)(F)F)Cl

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.